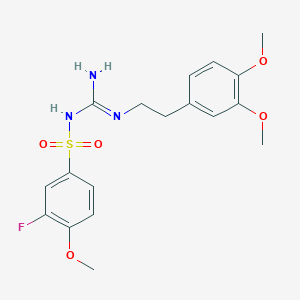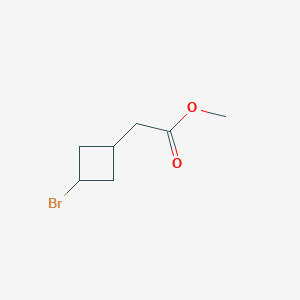
Methyl 2-(3-bromocyclobutyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromocyclobutyl)acetate is a compound that can be derived from cyclobutyl precursors. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of related bromocyclobutyl compounds has been achieved through cycloaddition reactions. For instance, 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide were synthesized from the cycloaddition products of allene with acrylonitrile and vinyl benzoate . This suggests that a similar synthetic approach could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined from single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds and adopt different conformations in the crystal . Although this compound is not a direct analog of this compound, the use of IR spectroscopy and X-ray crystallography could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bromocyclobutyl compounds in solvolysis reactions has been studied, providing insights into their chemical behavior. The rate constants for solvolysis of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide in aqueous ethanol were determined, and a correlation with the solvolysis rates of analogous bromides was established . Additionally, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate to give a related bromo compound, which then underwent nucleophilic attack in reactions with dimethyl malonate and methyl acetoacetate, was described . These studies suggest that this compound could also undergo similar solvolysis and nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The vibrational spectra of related cyclobutyl acetate compounds have been analyzed, providing information on their physical and chemical properties. The Raman and infrared spectra of methyl 2,2-dimethyl-3-ketocyclobutyl acetate and methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate were studied, and characteristic group frequencies were discussed . This analysis could be indicative of the types of vibrational frequencies that might be expected for this compound, which could be used to infer certain physical properties such as bond strengths and molecular conformation.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Analysis
Methyl 2-(3-bromocyclobutyl)acetate has been analyzed in the context of vibrational spectra. Studies have examined the Raman and infrared spectra of related cyclobutyl acetates, providing insights into their characteristic group frequencies and structural analysis based on vibrational modes. This type of research aids in understanding the molecular structure and chemical behavior of these compounds (Selvarajan, Subramanian, & Rao, 2013).
Synthetic Chemistry and Drug Design
In synthetic chemistry, derivatives of this compound have been used as precursors in the synthesis of a variety of biologically active compounds. For instance, the synthesis processes involving reactions with different agents led to the production of compounds with potential applications in pharmacology, such as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Molecular Structure Elucidation
The molecular structure of compounds related to this compound has been determined using techniques like single crystal X-ray diffraction. This provides detailed information about the molecular geometry, bond lengths, and angles, contributing to a better understanding of the compound's chemical characteristics and potential reactivity (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Catalysis and Organic Synthesis
Research has also delved into the application of related cyclobutyl compounds in catalysis. For example, studies on methylenecyclopropanes, which bear structural similarities to this compound, have explored their transformation into cyclobutenes under palladium catalysis. Such transformations are significant in organic synthesis, providing pathways to create complex molecules for various applications (Shi, Liu, & Tang, 2006).
Eigenschaften
IUPAC Name |
methyl 2-(3-bromocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPMQMQCIJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
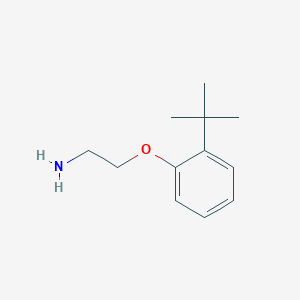
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)
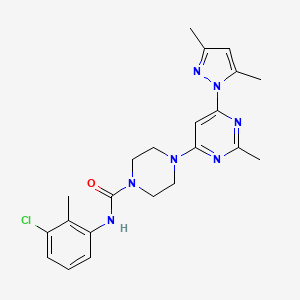
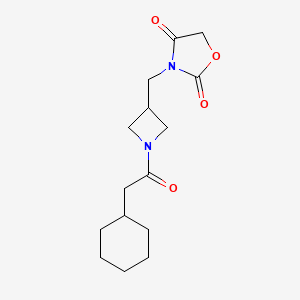
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
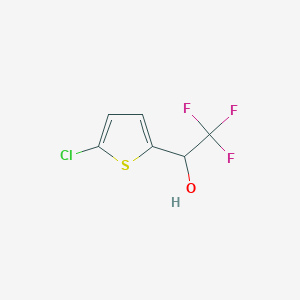
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
